molecular formula C25H32N2O4 B2985462 tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate CAS No. 2250436-42-9

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate

Cat. No.: B2985462
CAS No.: 2250436-42-9
M. Wt: 424.541
InChI Key: DATXIRBCQJWVSF-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate: is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis and as a protecting group in organic chemistry. The compound features a tert-butyl group, a fluoren-9-ylmethoxy carbonyl group, and a D-lysine amino acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate typically involves the following steps:

  • Protection of the amino group: : The amino group of D-lysine is protected using a tert-butoxycarbonyl (Boc) group to form Boc-D-lysine.

  • Activation of the carboxyl group: : The carboxyl group of Boc-D-lysine is activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an active ester.

  • Coupling with fluoren-9-ylmethanol: : The activated ester is then coupled with fluoren-9-ylmethanol in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: : The carbonyl group can be reduced to form an alcohol.

  • Substitution: : The fluoren-9-ylmethoxy carbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Amine oxide derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Substituted fluoren-9-ylmethoxy carbonyl derivatives.

Scientific Research Applications

Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Peptide Synthesis: : It serves as a protecting group for amino acids in peptide synthesis, ensuring that the amino group remains unreactive during coupling reactions.

  • Molecular Biology: : It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

  • Industry: : It is used in the production of various chemical compounds and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate exerts its effects involves its role as a protecting group in peptide synthesis. The tert-butyl group prevents the amino group from reacting with other reagents, allowing for selective reactions to occur at other sites on the molecule. The fluoren-9-ylmethoxy carbonyl group provides a handle for further chemical modifications.

Molecular Targets and Pathways

The compound does not have specific molecular targets or pathways as it is primarily used as a chemical reagent. Its role is to protect the amino group during peptide synthesis, ensuring that the desired sequence of amino acids is achieved.

Comparison with Similar Compounds

Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate is similar to other amino acid derivatives used in peptide synthesis, such as Fmoc-lysine and Boc-lysine. its unique combination of the tert-butyl group and fluoren-9-ylmethoxy carbonyl group makes it particularly useful for specific applications in peptide synthesis and drug development.

Similar Compounds

  • Fmoc-Lys-OtBu: : Similar in structure but uses a different protecting group.

  • Boc-Lys-OtBu: : Similar in structure but uses a different protecting group.

  • Fmoc-Asp-OtBu: : Similar in structure but uses a different amino acid.

Properties

IUPAC Name

tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATXIRBCQJWVSF-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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